molecular formula C16H17FN2O2S B2600879 1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(4-fluorobenzyl)urea CAS No. 2034340-86-6

1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(4-fluorobenzyl)urea

Cat. No. B2600879
CAS RN: 2034340-86-6
M. Wt: 320.38
InChI Key: FDIKDJWOVVMNAM-UHFFFAOYSA-N
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Description

1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(4-fluorobenzyl)urea is a chemical compound with significant scientific research applications. It is a urea derivative that has been synthesized for its potential use in drug development.

Scientific Research Applications

Synthesis Techniques and Chemical Reactivity

Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement demonstrates a method for synthesizing ureas from carboxylic acids, potentially applicable to the synthesis of "1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(4-fluorobenzyl)urea" and related compounds. This process allows for the conversion of carboxylic acid to urea in a single pot, emphasizing good yields without racemization under milder conditions, which could be critical for synthesizing and studying similar complex molecules (Thalluri et al., 2014).

Biological Activities

Antifungal Activity

Certain urea derivatives have been explored for their antifungal properties. For instance, N(1)- and N(3)-(4-fluorophenyl) ureas showed significant fungitoxic action against specific strains, such as A. niger and F. oxyporum. This suggests that fluorophenyl urea derivatives, similar in structure to "1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(4-fluorobenzyl)urea," could possess antifungal activities and be valuable for agricultural or medicinal chemistry research (Mishra et al., 2000).

Enzyme Inhibition

Acetylcholinesterase Inhibition

A study on 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl ureas revealed these compounds' potential as enzyme inhibitors, specifically targeting acetylcholinesterase (ACHE) and butyrylcholinesterase (BCHE). Given the structural similarities, it's plausible that "1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(4-fluorobenzyl)urea" could also exhibit similar biological activities, offering a path for the development of therapeutic agents for diseases where these enzymes are implicated (Pejchal et al., 2011).

Molecular Devices

Cyclodextrin Complexation

Complexation studies involving urea-linked cyclodextrins demonstrate the potential for creating molecular devices. For instance, photoisomerization behaviors in binary complexes suggest avenues for research into light-responsive materials, where urea derivatives play a critical role in the assembly and function of these devices (Lock et al., 2004).

properties

IUPAC Name

1-[2-(5-acetylthiophen-2-yl)ethyl]-3-[(4-fluorophenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O2S/c1-11(20)15-7-6-14(22-15)8-9-18-16(21)19-10-12-2-4-13(17)5-3-12/h2-7H,8-10H2,1H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDIKDJWOVVMNAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)CCNC(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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